Methyl 5-(difluoromethyl)picolinate
Overview
Description
Methyl 5-(difluoromethyl)picolinate is a fluorinated organic compound with the molecular formula C8H7F2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms in the molecule imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(difluoromethyl)picolinate typically involves the reaction of 2-bromo-5-(difluoromethyl)pyridine with methanol and carbon monoxide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures and pressures. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include derivatives where fluorine atoms are replaced by other functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
Methyl 5-(difluoromethyl)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Methyl 5-(difluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use .
Comparison with Similar Compounds
5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester: Similar in structure but contains three fluorine atoms instead of two.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Another similar compound with a trifluoromethyl group.
Uniqueness: Methyl 5-(difluoromethyl)picolinate is unique due to the presence of two fluorine atoms, which provides a balance between reactivity and stability. This makes it particularly useful in applications where selective reactivity is required.
Properties
IUPAC Name |
methyl 5-(difluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXHKCWFXZKBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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